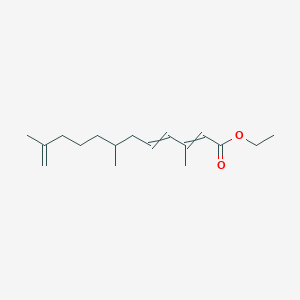![molecular formula C15H19AsN2O3 B14647644 2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid CAS No. 51851-70-8](/img/structure/B14647644.png)
2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid is an organoarsenic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of an aniline derivative where the nitrogen atom is bonded to an ethyl group and a 4-methylphenyl group, with an arsenic atom incorporated into the structure. The compound is further complexed with nitric acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the arsenic compound. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
化学反应分析
Types of Reactions
2-[Ethyl-(4-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Arsenic(V) oxides or arsenates.
Reduction: Arsenic(III) hydrides or arsenites.
Substitution: Halogenated or nitrated aromatic derivatives.
科学研究应用
2-[Ethyl-(4-methylphenyl)arsanyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic agents, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[Ethyl-(4-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The compound may also interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
Phenylarsine oxide: Another organoarsenic compound with similar reactivity.
Arsanilic acid: An organoarsenic compound used in veterinary medicine.
Roxarsone: An organoarsenic compound used as a feed additive in poultry.
Uniqueness
2-[Ethyl-(4-methylphenyl)arsanyl]aniline is unique due to its specific substitution pattern and the presence of both ethyl and 4-methylphenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
51851-70-8 |
|---|---|
分子式 |
C15H19AsN2O3 |
分子量 |
350.24 g/mol |
IUPAC 名称 |
2-[ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid |
InChI |
InChI=1S/C15H18AsN.HNO3/c1-3-16(13-10-8-12(2)9-11-13)14-6-4-5-7-15(14)17;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4) |
InChI 键 |
KEUSKXGSXOTILT-UHFFFAOYSA-N |
规范 SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=CC=C2N.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



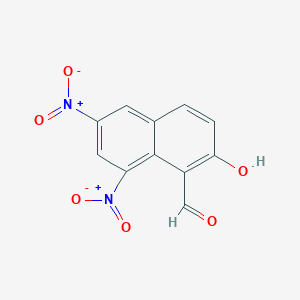
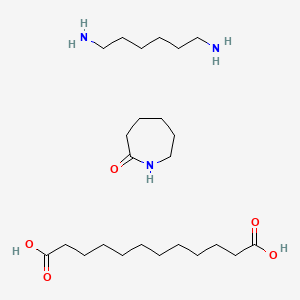
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
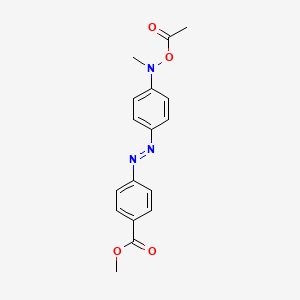



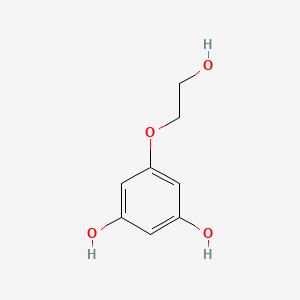

![N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide](/img/structure/B14647630.png)
